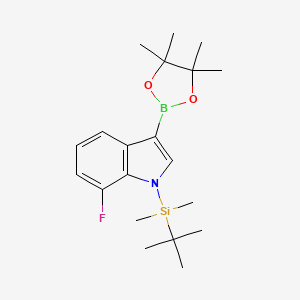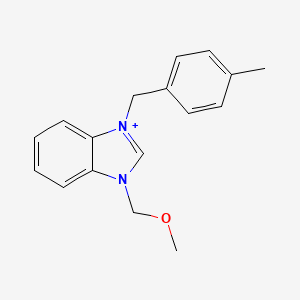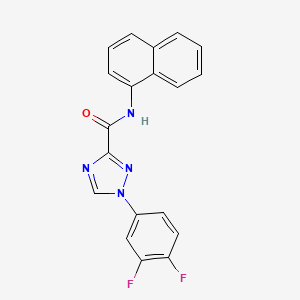
1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a combination of tert-butyl, dimethylsilyl, fluoro, and dioxaborolan groups attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions usually involve the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole core, to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at specific positions on the indole core .
Aplicaciones Científicas De Investigación
1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the tert-butyl and dimethylsilyl groups provides steric hindrance and stability, while the fluoro and dioxaborolan groups offer opportunities for further functionalization and coupling reactions .
Propiedades
Fórmula molecular |
C20H31BFNO2Si |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
tert-butyl-[7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
InChI |
InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-15(14-11-10-12-16(22)17(14)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Clave InChI |
ODNDBSLZKPPJRC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3F)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)


![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)

![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)
![N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13365661.png)

![1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine](/img/structure/B13365673.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate](/img/structure/B13365676.png)
![4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol](/img/structure/B13365683.png)
